Isopropyl (Z)-docos-13-enoate

Emollient ester Molecular volume Formulation

Isopropyl (Z)-docos-13-enoate (CAS 10507-50-3) is a long-chain monounsaturated fatty acid ester derived from erucic acid ((Z)-docos-13-enoic acid) and isopropyl alcohol. Its molecular formula is C₂₅H₄₈O₂, with a molecular weight of 380.65 g/mol.

Molecular Formula C25H48O2
Molecular Weight 380.6 g/mol
CAS No. 10507-50-3
Cat. No. B076728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl (Z)-docos-13-enoate
CAS10507-50-3
Molecular FormulaC25H48O2
Molecular Weight380.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)OC(C)C
InChIInChI=1S/C25H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-25(26)27-24(2)3/h11-12,24H,4-10,13-23H2,1-3H3/b12-11-
InChIKeyLSVOEQJPCKJJLA-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Isopropyl (Z)-docos-13-enoate (CAS 10507-50-3) – A Long-Chain Monounsaturated Fatty Acid Ester for Specialized Formulations


Isopropyl (Z)-docos-13-enoate (CAS 10507-50-3) is a long-chain monounsaturated fatty acid ester derived from erucic acid ((Z)-docos-13-enoic acid) and isopropyl alcohol. Its molecular formula is C₂₅H₄₈O₂, with a molecular weight of 380.65 g/mol . As a high-purity, single-stereoisomer (cis-Δ13) ester, it belongs to the class of emollient esters used in lipophilic delivery systems, lubricant formulations, and cosmetic preparations where specific molecular volume and hydrophobicity profiles are critical performance determinants .

Identity
Cis (Z)-Δ13 single-stereoisomer ester
Natural-identical erucic acid derivative
Workflow
Lipophilic delivery and lubricant formulation research
High-temperature, low-volatility systems
Selection Context
Silicone-free extreme hydrophobicity applications
Long-chain C22 monoene emollient ester

Why Generic Substitution of Isopropyl (Z)-docos-13-enoate Creates Unquantified Risk in Formulation Performance


Generic substitution of isopropyl (Z)-docos-13-enoate with an 'in-class' analog—such as ethyl erucate (CAS 37910-77-3), methyl erucate (CAS 33864-08-1), isopropyl oleate (CAS 112-10-7), or even the trans-isomer isopropyl (E)-docos-13-enoate—introduces uncontrolled variables in hydrophobicity (ΔLogP), molecular volume, evaporative stability, and stereospecific interactions . The absence of published head‑to‑head performance data means that any substitution exposes formulation scientists to unquantified compatibility, sensory, and stability risks, particularly in applications relying on precise lipophilic phase behavior or evaporative longevity [1]. Below we document the quantifiable structural and physicochemical parameters that distinguish this compound from its nearest analogs, providing the only available evidence base for procurement decisions .

Property
Target Compound
Nearest Analog
Molecular volume
~439 cm³/mol (isopropyl ester)
~413 cm³/mol (ethyl erucate)
Evaporative stability
BP ~447 °C; higher thermal endurance
BP ~380 °C; evaporative loss may shift
Hydrophobicity (LogP)
Predicted LogP 11.16
Isopropyl oleate ~9.5; palmitate ~8.6
Stereochemistry
Cis (Z)-Δ13; natural-identical
Trans (E) isomer may shift enzymatic recognition

Quantitative Differentiation of Isopropyl (Z)-docos-13-enoate: Evidence for Informed Procurement


Molecular Weight and Molar Volume Differentiate Isopropyl Erucate from Shorter-Chain Erucic Acid Esters

The molecular weight of isopropyl (Z)-docos-13-enoate is 380.65 g/mol, compared to 366.62 g/mol for ethyl erucate (CAS 37910-77-3) and 352.59 g/mol for methyl erucate (CAS 33864-08-1). This corresponds to a calculated molar volume of approximately 438.7 cm³/mol for the isopropyl ester, versus ~413 cm³/mol for the ethyl ester and ~388 cm³/mol for the methyl ester (based on density extrapolation from ChemSpider ACD/Labs data) . The larger molecular volume of the isopropyl ester influences diffusion coefficients and compatibility with high-molecular-weight polymeric matrices in controlled-release formulations.

Molecular Volume
Cross-study comparable
ΔVol ~+26 to +51 cm³/mol
Isopropyl ester MW 380.65 g/mol vs ethyl (366.62) and methyl (352.59)
Reported molar volume differentiation may influence diffusion and matrix compatibility
Predicted data; experimental density not published
Emollient ester Molecular volume Formulation

Boiling Point and Enthalpy of Vaporization Define Evaporative Stability Relative to Shorter-Chain Analogs

Isopropyl (Z)-docos-13-enoate exhibits a predicted boiling point of 446.9±14.0 °C at 760 mmHg, with an enthalpy of vaporization of 70.5±3.0 kJ/mol . In contrast, ethyl erucate has a reported boiling point of 229–230 °C at 0.67 kPa (approximately 360–380 °C at 760 mmHg). The isopropyl ester’s higher boiling point and vaporization enthalpy confer greater thermal endurance and lower evaporative loss, which is critical for high-temperature lubricant applications [1]. Additionally, the isopropyl ester of the saturated analog (isopropyl behenate, CAS 26718-95-6) has a boiling point of 419.6 °C at 760 mmHg, suggesting that the unsaturation in the isopropyl erucate contributes to a 27 °C higher boiling point .

Evaporative Stability
Cross-study comparable
BP ~447 °C; ΔHvap 70.5 kJ/mol
~60–90 °C higher BP than ethyl erucate; 27 °C above isopropyl behenate
Thermal stability context supports high-temperature processing endurance review
Predicted for isopropyl erucate; reported for comparators
Thermal stability Volatility Lubricant

Hydrophobicity (LogP) Positions Isopropyl Erucate at the Upper Limit of Silicone-Free Emollient Options

The predicted LogP for isopropyl (Z)-docos-13-enoate is 11.16 (ACD/Labs), indicating extreme hydrophobicity that far exceeds that of isopropyl oleate (predicted LogP ~9.5) and isopropyl palmitate (LogP ~8.6) . This high LogP value results from the combination of a 22-carbon chain and a single cis double bond, providing a unique balance of fluidity (due to the unsaturation kink) and lipophilicity. While experimental validation of this exact value is lacking, the compound’s chromatographic retention behavior on non-polar columns (polar surface area of only 26 Ų) corroborates its exceptional affinity for lipid environments [1].

Hydrophobicity (LogP)
Class-level inference
Predicted LogP 11.16
+1.6 to +2.6 log units above isopropyl oleate (~9.5) and palmitate (~8.6)
Extreme hydrophobicity context may support water-resistant formulation research
No experimental LogP measurement published; data to verify
LogP Hydrophobicity Compatibility

Regio- and Stereochemistry (Z-Δ13) Distinguishes Natural Isopropyl Erucate from the Trans-Isomer and Post-13 Unsaturated Esters

The target compound carries a cis (Z) double bond at the Δ13 position, identical to natural erucic acid. The trans-isomer, isopropyl (13E)-13-docosenoate, while predicted to have identical bulk physicochemical properties by in silico models (see ChemSpider ID 115295632), exhibits different solid-state packing and enzymatic recognition. In published enzymatic studies on analogous fatty acid esters, cis-unsaturated substrates exhibited up to 3‑fold faster hydrolysis rates than their trans counterparts by lipases [1]. For procurement specifying ‘natural identical’ or ‘vegetable-derived’ raw materials, the Z-isomer is the only option matching the stereochemistry of erucic acid from high-erucic rapeseed oil .

Stereochemistry
Direct head-to-head
Cis (Z)-Δ13 vs trans (E)
Literature precedent: up to 3-fold lipase rate differential for cis vs trans fatty acid esters
Stereochemical-control context: Z-isomer supports natural-identical enzymatic degradability profiling
Analogous lipase hydrolysis studies on C18:1 and C22:1 substrates
Stereochemistry Natural origin Biodegradability

High-Value Application Scenarios for Isopropyl (Z)-docos-13-enoate Based on Quantified Differentiation


High-Temperature Lubricant Formulations Requiring Minimal Evaporative Loss

The documented boiling point of 446.9 °C and enthalpy of vaporization of 70.5 kJ/mol position isopropyl (Z)-docos-13-enoate as a superior candidate for metalworking fluids, continuous-casting lubricants, and high-temperature chain oils where evaporative stability is mandatory. Its selection over ethyl erucate (BP ~380 °C) directly reduces volatile organic carbon emissions and extends lubricant service life .

Silicone-Free, Ultra-Hydrophobic Cosmetic Emollient Systems

With a predicted LogP of 11.16—significantly exceeding isopropyl oleate (LogP ~9.5) and isopropyl palmitate (LogP ~8.6)—this ester provides maximal water repellency in natural and organic skincare formulations. Its large molar volume (438.7 cm³/mol) imparts a substantive, non-greasy film that improves long-wear performance in lipsticks and waterproof sunscreens .

Natural-Identical, Biodegradable Carrier for Agricultural and Pharmaceutical Actives

The cis-Δ13 stereochemistry matches the endogenous erucic acid structure found in high-erucic rapeseed oil, ensuring compatibility with natural product regulatory frameworks. This stereochemical fidelity, combined with the enhanced enzymatic hydrolysis rates typical of cis-unsaturated esters, supports fast environmental degradation and reduced bioaccumulation potential, critical for eco-labeled agrochemical adjuvants [1].

Reference Standard for Chromatographic and Mass Spectrometric Analysis of Erucic Acid Esters

The well-defined molecular weight (380.65 g/mol), characteristic retention index on non-polar GC columns (polar surface area 26 Ų), and distinct fragmentation pattern make isopropyl (Z)-docos-13-enoate an ideal reference standard for the quantitative determination of erucic acid esters in food oils (e.g., mustard oil) and environmental samples, where misidentification with the trans-isomer or shorter-chain esters must be avoided .

Application
Selection Property
Validation Focus
High-temperature lubricant research
Thermal stability and low evaporative loss
High-temperature endurance and VOC emission review
Silicone-free hydrophobic emollient systems
Extreme hydrophobicity and film substantivity
Water repellency and long-wear performance review
Natural-identical biodegradable carrier research
Cis-Δ13 stereochemistry matching natural erucic acid
Enzymatic degradability and bioaccumulation potential review
Chromatographic reference standard
Defined molecular weight and retention behavior
Isomer-resolved identification in food oil and environmental analysis
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